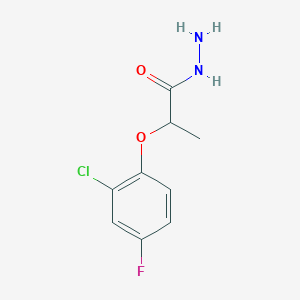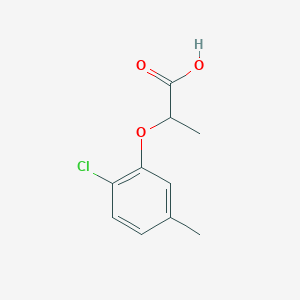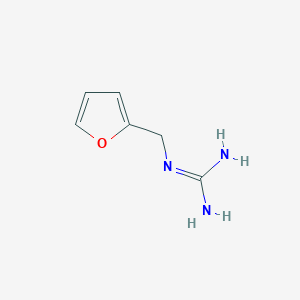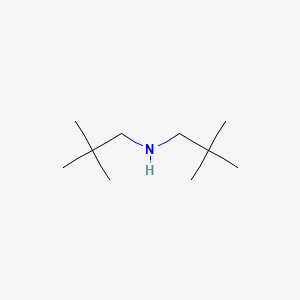
3,4,5-Trichloropyridine
Vue d'ensemble
Description
3,4,5-Trichloropyridine is a pyridine derivative . It is used as a secondary standard in quantitative NMR (qNMR) studies . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
This compound undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex . The synthesis of this compound can be achieved from 4-Hydroxypyridine .Molecular Structure Analysis
The molecular formula of this compound is C5H2Cl3N . The molecular weight is 182.44 .Chemical Reactions Analysis
This compound is highly reactive towards nucleophilic attack due to its electron-deficient nature . It undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .Physical And Chemical Properties Analysis
This compound has a melting point of 75-77 °C (dec.) (lit.) . It is soluble in methanol . The density is 1.5±0.1 g/cm3 . The boiling point is 209.6±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Structural Studies
3,4,5-Trichloropyridine serves as a valuable intermediate in the synthesis of various compounds. For instance, Yang Xiang-yu (2004) described its production from pentachloropyridine, emphasizing its role in creating herbicidally effective compounds. This synthesis involves a reaction with zinc powder in an alkaline medium, yielding a product with a purity of up to 97% (Yang Xiang-yu, 2004).
Ruimin Wang et al. (2012) explored the compound's properties in a zinc(II) complex, highlighting short intermolecular Cl···Cl contacts. This study provided experimental evidence for the model of halogen bonds, with a focus on electron density donation from an arene-bonded Cl atom to the 'sigma hole' of a neighboring chlorido ligand (Ruimin Wang et al., 2012).
Chemical Properties and Applications
The compound's chemical properties have been a subject of various studies. For example, J. Gomes et al. (2005) derived the gas-phase standard molar enthalpy of formation of 2,3,5-trichloropyridine, highlighting its thermochemical characteristics. This research involved calorimetric measurements and DFT calculations, offering insights into its interaction with metal cations (J. Gomes et al., 2005).
Nucleophilic Substitution Studies
M. Schlosser and colleagues (2001) conducted a study on regiochemical flexibility, specifically the functionalization of 2,3,5-trihalopyridines. Their work revealed that deprotonation using lithium diisopropylamide (LDA) occurs exclusively at the 4-position, leading to subsequent carboxylation and iodination. This research provides valuable insights for pharmaceutical research, demonstrating the potential of trihalopyridinecarboxylic acids as new building blocks (M. Schlosser et al., 2001).
Safety and Hazards
Mécanisme D'action
Mode of Action
3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets and exerts its effects.
Analyse Biochimique
Biochemical Properties
3,4,5-Trichloropyridine plays a significant role in biochemical reactions, particularly in oxidation processes. It undergoes oxidation with trifluoroacetic anhydride in the presence of a hydrogen peroxide urea complex . This compound interacts with various enzymes and proteins, although specific interactions are not well-documented. The nature of these interactions likely involves the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively studied. It is known to cause skin and eye irritation, indicating its potential to disrupt cellular membranes and proteins . The compound may influence cell signaling pathways, gene expression, and cellular metabolism, although detailed studies are required to elucidate these effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through oxidation reactions. It undergoes oxidation with trifluoroacetic anhydride, leading to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression. The exact binding interactions and changes in gene expression remain to be fully characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound has a melting point of 75-77°C and is stable under standard storage conditions . Over time, it may degrade, leading to changes in its effects on cellular function. Long-term studies are needed to understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as skin and eye irritation . Threshold effects and toxicological profiles need to be established through comprehensive animal studies to determine safe dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation reactions. It undergoes oxidation with trifluoroacetic anhydride, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It is soluble in methanol and can be transported across cellular membranes . The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific tissues.
Propriétés
IUPAC Name |
3,4,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396388 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33216-52-3 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4,5-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. Its molecular weight is 182.44 g/mol. While the provided research does not delve into detailed spectroscopic data, the presence and position of specific atoms are confirmed through its use in various reactions and characterization of the resulting products. [, , , ]
A: this compound serves as a starting material in Suzuki-Miyaura reactions, enabling the synthesis of various substituted pyridines. Researchers demonstrated that reacting this compound with one equivalent of arylboronic acid yields 2-aryl-3,4,5,6-tetrachloropyridines. Conversely, reacting it with two equivalents of arylboronic acids produces 2,6-diaryl-3,4,5-trichloropyridines. This reaction exhibits remarkable site selectivity, allowing for the controlled synthesis of both symmetrical and unsymmetrical derivatives. [, ]
A: Yes, this compound can act as a ligand in the formation of metal complexes. Research shows its coordination with zinc chloride, resulting in a molecular crystal structure featuring short intermolecular chlorine-chlorine contacts. These contacts arise from the interaction between an arene-bonded chlorine atom in this compound, which acts as an electron density donor, and the "sigma hole" of a chloride ligand attached to a neighboring zinc(II) cation. This interaction exemplifies the concept of halogen bonding. []
A: Research indicates that this compound plays a crucial role in synthesizing nitrogen-doped graphene films. In a condensation-assisted chemical vapor deposition method, the compound acts as both a carbon and nitrogen source. This method, conducted at a relatively low temperature of 400°C, leverages a condensation system to minimize the volatilization of this compound during non-growth phases. This process results in high-quality nitrogen-doped graphene films with low defect density, desirable electrical properties, and enhanced carrier mobility, highlighting its potential in electronic device fabrication. []
A: Yes, this compound serves as a valuable internal standard in quantitative proton nuclear magnetic resonance (1H-qNMR) spectroscopy. It has been successfully applied to determine the content of various bioactive compounds in plant extracts, such as flavonoids in Scutellaria baicalensis Georgi [] and ketones in Salvia miltiorrhiza Bunge. [] The use of this compound as an internal standard enables accurate quantification of target compounds in complex mixtures.
A: While the provided research primarily focuses on the applications of this compound, one study investigates the influence of halogen substitutions on a related molecule's properties. Researchers exploring valence tautomerism in cobalt bis(dioxolene) complexes examined the impact of different halogens (bromine and chlorine) on the pyridine ring. They observed that variations in halogen substituents affected the temperature and characteristics of the valence tautomeric transition. [] Although this study doesn't directly involve this compound, it hints at the potential impact of modifying the halogen substituents on its reactivity and physicochemical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)


![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)


![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)



![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)
![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)
